N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MPDC, is a chemical compound used in scientific research. It is a potent and selective antagonist of the glycine receptor, which is involved in the transmission of inhibitory signals in the central nervous system. MPDC has been shown to have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Mechanism of Action
N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a competitive antagonist of the glycine receptor, which is a member of the ligand-gated ion channel family. By binding to the receptor, N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide blocks the transmission of inhibitory signals in the central nervous system, leading to increased excitability and neuronal activity.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and glutamate in the brain, which are neurotransmitters involved in reward, motivation, and learning. N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have analgesic effects, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its potency and selectivity as a glycine receptor antagonist. This allows researchers to study the specific effects of blocking this receptor without interfering with other neurotransmitter systems. However, N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide for these conditions. Another area of interest is the development of more potent and selective glycine receptor antagonists, which could have even greater therapeutic potential. Finally, research is needed to better understand the mechanisms underlying the biochemical and physiological effects of N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, which could lead to new insights into the functioning of the central nervous system.
Scientific Research Applications
N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is primarily used in scientific research to study the glycine receptor and its role in neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, epilepsy, and chronic pain.
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-4-8-16-14(10)17-15(18)13-9-19-11-6-2-3-7-12(11)20-13/h2-8,13H,9H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCLHVVKMBNEOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808909 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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